BenchChemオンラインストアへようこそ!

Protein deglycase DJ-1 against-1

DJ-1 Parkinson's Disease Binding Affinity

Procure the validated DJ-1 binder Comp-23 (724737-74-0) for CNS studies. With a Kd of 0.1 µM and BBB penetration, it offers >10x stronger DJ-1 affinity vs. analog UCP0054278. Efficacy confirmed in PD (6-OHDA/MPTP), stroke (MCAO), and sepsis AKI models. Superior neuroprotection driven by on-target DJ-1 engagement. Purity ≥98%.

Molecular Formula C24H23N3O4
Molecular Weight 417.5 g/mol
CAS No. 724737-74-0
Cat. No. B2688149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein deglycase DJ-1 against-1
CAS724737-74-0
Molecular FormulaC24H23N3O4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C24H23N3O4/c1-15-6-5-11-27-14-19(26-23(15)27)16-7-9-18(10-8-16)25-24(28)17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28)
InChIKeyDRVIKYTZILDXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (CAS 724737-74-0): Procurement-Relevant Compound Profile and Target Engagement


3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, commonly designated as Compound-23 or Comp-23, is a small-molecule probe that selectively binds to the DJ-1 protein (PARK7) [1]. This compound is categorized as a DJ-1-binding and preserving agent, functioning as a neuroprotectant by mitigating oxidative stress-mediated cellular damage [2]. Unlike broader class inhibitors or structurally related imidazo[1,2-a]pyridine derivatives, Comp-23 is distinguished by its validated, quantitative target engagement and its capacity to penetrate the blood-brain barrier (BBB) for in vivo neurological studies .

Why Generic DJ-1 Modulators Cannot Substitute for 3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide in Mechanistic Studies


Generic substitution within the DJ-1 modulator class fails due to substantial variance in binding affinity and consequential neuroprotective potency. Closely related analogs, such as UCP0054278 (Compound B), exhibit over an order of magnitude weaker binding to the DJ-1 protein target . This quantitative discrepancy translates directly to functional outcomes: studies confirm that Comp-23 provides stronger protective activity against oxidative stress-induced cell death than its predecessor Compound B [1]. Furthermore, the reliance on DJ-1 for activity is not uniform across analogs, as evidenced by Comp-23's complete loss of efficacy in DJ-1-knockout models, confirming its on-target mechanism while highlighting the risk of off-target or weaker efficacy with non-optimized in-class compounds [2].

Quantitative Differentiation Guide: 3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide vs. DJ-1 Modulator Analogs


Superior Target Binding Affinity: Comp-23 vs. UCP0054278 (Compound B)

Comp-23 demonstrates a binding constant (Kd) of 0.1 µM for the DJ-1 protein . This is a 13.3-fold higher affinity compared to the related analog UCP0054278 (Compound B), which exhibits a Kd of 1.33 µM .

DJ-1 Parkinson's Disease Binding Affinity

Directly Demonstrated Superior Neuroprotective Efficacy Over Compound B

In a direct comparative study, the protective activity of Comp-23 was observed to be stronger than that of the previously identified analog, Compound B (UCP0054278), in preventing oxidative stress-induced cell death [1]. The study highlighted that Comp-23 prevented cell death in SH-SY5Y cells and primary neuronal cells, an effect lost in DJ-1-knockdown cells, confirming on-target specificity.

Neuroprotection Oxidative Stress Cell Viability

DJ-1-Dependent Mechanism Validated Through Genetic Knockout Models

The protective effects of Comp-23 are strictly dependent on the presence of the DJ-1 protein. In wild-type mice, Comp-23 administration (1 mg/kg) inhibited MPTP-induced reductions in locomotor activity and prevented dopaminergic neuronal death [1]. In contrast, these protective effects were completely abolished in DJ-1-knockout mice [1].

Target Validation Parkinson's Disease Knockout Models

Validated Blood-Brain Barrier Penetration for CNS Studies

Comp-23 is explicitly characterized as a DJ-1-binding compound capable of penetrating the blood-brain barrier (BBB) . This property is essential for its demonstrated efficacy in in vivo models of Parkinson's disease and cerebral ischemia, where it must reach the central nervous system to exert neuroprotective effects [1]. While other DJ-1 modulators like UCP0054278 also show CNS activity, Comp-23's penetration is a validated and documented attribute supporting its use.

Blood-Brain Barrier CNS Drug Delivery Pharmacokinetics

Validated Application Scenarios for 3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Based on Quantitative Evidence


Parkinson's Disease (PD) Mechanistic and Preclinical Efficacy Studies

Given its validated target engagement (Kd = 0.1 µM), DJ-1-dependent neuroprotection, and CNS penetration, Comp-23 is the optimal tool for investigating DJ-1's role in PD pathology . Its efficacy in reversing motor deficits and preventing dopaminergic neuron loss in both 6-OHDA and MPTP rodent models of PD provides a robust experimental foundation [1][2].

Cerebral Ischemia and Stroke Model Research

Comp-23 has demonstrated a reduction in infarct size in rat models of cerebral ischemia induced by middle cerebral artery occlusion . This application is directly supported by the compound's ability to mitigate oxidative stress, a primary driver of secondary damage in ischemic stroke, and its BBB-penetrant properties [1].

Oxidative Stress-Related Kidney Injury Models

Recent research (2025) extends the utility of Comp-23 to sepsis-induced acute kidney injury (AKI) models . The compound was shown to reduce ROS production and inflammatory cytokine expression (IL-6), leading to improved renal function in LPS-treated mice . This broadens the compound's applicability beyond neurodegeneration to other oxidative stress-mediated pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein deglycase DJ-1 against-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.